molecular formula C19H28N2S B14588107 N,N-Bis(cyclopentylmethyl)-N'-phenylthiourea CAS No. 61208-36-4

N,N-Bis(cyclopentylmethyl)-N'-phenylthiourea

Cat. No.: B14588107
CAS No.: 61208-36-4
M. Wt: 316.5 g/mol
InChI Key: VGKQOZCYXWWEHW-UHFFFAOYSA-N
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Description

N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea typically involves the reaction of cyclopentylmethylamine with phenyl isothiocyanate. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction proceeds via the nucleophilic attack of the amine on the isothiocyanate, forming the thiourea linkage.

Industrial Production Methods

While specific industrial production methods for N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas depending on the electrophile used.

Scientific Research Applications

N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea exerts its effects is primarily through its interaction with metal ions and proteins. The thiourea group can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity or alter protein function. This coordination can disrupt normal biological processes, making the compound useful in studying enzyme mechanisms and developing new drugs.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(cyclopentylmethyl)-N’-phenylurea: Similar structure but with an oxygen atom instead of sulfur.

    N,N’-Bis(cyclopentylmethyl)-N’-phenylcarbamate: Contains a carbamate group instead of a thiourea group.

    N,N’-Bis(cyclopentylmethyl)-N’-phenylguanidine: Contains a guanidine group instead of a thiourea group.

Uniqueness

N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties. The sulfur atom in the thiourea group allows for specific interactions with metal ions and proteins that are not possible with oxygen or nitrogen-containing analogs. This makes the compound particularly valuable in research applications where these interactions are critical.

Properties

CAS No.

61208-36-4

Molecular Formula

C19H28N2S

Molecular Weight

316.5 g/mol

IUPAC Name

1,1-bis(cyclopentylmethyl)-3-phenylthiourea

InChI

InChI=1S/C19H28N2S/c22-19(20-18-12-2-1-3-13-18)21(14-16-8-4-5-9-16)15-17-10-6-7-11-17/h1-3,12-13,16-17H,4-11,14-15H2,(H,20,22)

InChI Key

VGKQOZCYXWWEHW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CN(CC2CCCC2)C(=S)NC3=CC=CC=C3

Origin of Product

United States

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